3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide
CAS No.: 1040656-37-8
Cat. No.: VC11935970
Molecular Formula: C23H24FN3O4S2
Molecular Weight: 489.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040656-37-8 |
|---|---|
| Molecular Formula | C23H24FN3O4S2 |
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C23H24FN3O4S2/c1-31-20-5-3-2-4-17(20)16-25-23(28)22-21(10-15-32-22)33(29,30)27-13-11-26(12-14-27)19-8-6-18(24)7-9-19/h2-10,15H,11-14,16H2,1H3,(H,25,28) |
| Standard InChI Key | ADKIASKIPLODHM-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
| Canonical SMILES | COC1=CC=CC=C1CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Introduction
The compound 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide is a complex organic molecule that incorporates several pharmacophoric elements, including a piperazine ring, a fluorophenyl group, a methoxyphenyl group, and a thiophene ring. This structure suggests potential biological activity, possibly as a receptor ligand or enzyme inhibitor, given the presence of functional groups that can interact with biological targets.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the thiophene-2-carboxamide core, introduction of the sulfonyl group, and attachment of the N-(2-methoxyphenyl)methyl moiety. Common reagents might include sulfonyl chlorides for the sulfonylation step and alkylation reagents for introducing the methoxyphenyl group.
Potential Biological Activity
Compounds with similar structures have shown activity in various biological assays. For instance, piperazine derivatives are known for their potential in central nervous system disorders and as anticancer agents . The presence of a fluorophenyl group often enhances lipophilicity, which can improve membrane permeability and bioavailability. The methoxyphenyl group may contribute to interactions with specific biological targets, such as enzymes or receptors.
Research Findings
While specific research findings for 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-methoxyphenyl)methyl]thiophene-2-carboxamide are not available, related compounds have demonstrated promising biological activities:
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Anticancer Activity: Some sulfonamide derivatives have shown cytotoxic effects against cancer cell lines, with IC50 values in the micromolar range .
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Neurological Activity: Piperazine derivatives are explored for their potential in neurological disorders due to their ability to interact with neurotransmitter systems.
Data Tables
Given the lack of specific data for this compound, we can create a hypothetical table based on related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|
| Related Sulfonamide | C18H22FN3O4S | 395.5 | Anticancer, Neurological |
| Thiophene-2-carboxamide Derivative | C21H21FN4O3S2 | 460.5 | Antimicrobial, Anticancer |
| Hypothetical Compound | C24H25FN4O4S2 | ~520 | Potential Anticancer, Neurological |
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